Lucifer Yellow Cadaverine: A Technical Guide for Researchers
Lucifer Yellow Cadaverine: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Lucifer Yellow Cadaverine (B124047) (LYC), a versatile fluorescent tracer, for researchers, scientists, and drug development professionals. This document outlines its chemical structure, physicochemical properties, and detailed protocols for its application in cellular and neuroscience research.
Core Chemical and Physical Properties
Lucifer Yellow Cadaverine is a highly water-soluble, fluorescent dye notable for its utility as a fixable tracer in a variety of biological applications. Its chemical structure incorporates a cadaverine moiety, which provides a primary amine for conjugation to biomolecules.
Chemical Structure
The definitive structure of Lucifer Yellow Cadaverine can be represented by the following SMILES and InChI identifiers:
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SMILES: O=C1C2=CC(S(=O)(O[K])=O)=CC3=C(C(S(=O)(O[K])=O)=CC(C(N1CCCCCN)=O)=C23)N[1]
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InChI: InChI=1S/C17H19N3O8S2.2K/c18-4-2-1-3-5-20-16(21)11-7-9(29(23,24)25)6-10-14(11)12(17(20)22)8-13(15(10)19)30(26,27)28;;/h6-8H,1-5,18-19H2,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2
Physicochemical Data
A summary of the key quantitative properties of Lucifer Yellow Cadaverine is presented in Table 1. These properties are essential for designing and interpreting experiments involving this fluorescent probe.
| Property | Value | References |
| Molecular Formula | C₁₇H₁₇K₂N₃O₈S₂ | [2][3] |
| Molecular Weight | ~534 g/mol | [2][3] |
| Exact Mass | 532.97300 Da | [4] |
| Excitation Maximum (λex) | 428 nm | [3][5] |
| Emission Maximum (λem) | 536 nm | [3][5] |
| Appearance | Yellow solid | [3][5] |
| Solubility | Water soluble | [3][5] |
Experimental Applications and Protocols
Lucifer Yellow Cadaverine is a valuable tool for tracing neuronal pathways, assessing cell permeability, and labeling endocytic vesicles. Its fixable nature allows for post-experiment histological analysis.
Labeling of Endocytic Vesicles
LYC is widely used as a fluid-phase marker to study endocytosis, particularly macropinocytosis. The following is a general protocol for labeling endocytic compartments in cultured cells.
Protocol:
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Cell Preparation: Culture cells on coverslips to the desired confluency.
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Labeling:
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Prepare a labeling medium containing 0.5 mg/mL Lucifer Yellow Cadaverine in an appropriate buffer (e.g., Ringer's buffer).
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Replace the culture medium with the pre-warmed labeling medium.
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Incubate at 37°C for a duration appropriate for labeling the compartment of interest (e.g., 5 minutes for early endosomes, 30 minutes followed by a chase for lysosomes).
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Washing:
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Remove the labeling medium.
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Wash the cells multiple times with ice-cold buffer (e.g., PBS with 0.1% BSA) to remove extracellular dye.
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Fixation:
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Fix the cells with 4% paraformaldehyde in a suitable buffer for 30-60 minutes at 37°C.
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Imaging:
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Mount the coverslips and visualize the labeled vesicles using fluorescence microscopy with appropriate filter sets for Lucifer Yellow.
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Experimental Workflow for Endocytic Labeling
Neuronal Tracing via Microinjection
The ability of LYC to fill neuronal processes makes it an excellent tool for morphological studies.
Protocol:
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Pipette Preparation: Fill a microinjection pipette with a 5-10% solution of Lucifer Yellow Cadaverine in an appropriate electrolyte solution.
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Cell Impalement: Under microscopic guidance, carefully impale the target neuron with the micropipette.
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Injection: Inject the LYC into the neuron using iontophoresis or pressure injection until the dye has filled the cell body and distal processes.
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Recovery and Fixation: Allow the cell to recover, if necessary, and then fix the tissue with an appropriate aldehyde fixative.
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Visualization: The fluorescently labeled neuron can then be visualized using confocal or epifluorescence microscopy.
Experimental Workflow for Neuronal Microinjection
Paracellular Permeability Assay
LYC is used to assess the integrity of epithelial or endothelial cell monolayers by measuring its passage through the paracellular space.
Protocol:
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Cell Culture: Grow a confluent monolayer of cells on a porous membrane support (e.g., Transwell® insert).
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Assay Setup:
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Wash the monolayer with a pre-warmed buffer such as Hank's Balanced Salt Solution (HBSS).
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Add fresh buffer to the basolateral compartment.
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Add buffer containing a known concentration of Lucifer Yellow Cadaverine (e.g., 100 µg/mL) to the apical compartment.
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Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).
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Sample Collection and Analysis:
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Collect samples from the basolateral compartment.
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Measure the fluorescence of the samples using a fluorescence plate reader (λex = ~485 nm, λem = ~535 nm).
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Calculate the permeability based on the amount of LYC that has passed through the monolayer.
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Experimental Workflow for Paracellular Permeability Assay
Application in Signaling Pathway Analysis
Lucifer Yellow Cadaverine serves as a critical tool for visualizing and quantifying macropinocytosis, a process regulated by the PI3K/Akt signaling pathway. Growth factor stimulation leads to the formation of circular dorsal ruffles (CDRs), which are precursors to macropinosomes. The uptake of LYC within these vesicles provides a direct readout of this pathway's activity.
The PI3K/Akt pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the activation of PI3K, which phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, such as Akt and PDK1. This co-localization at the plasma membrane results in the phosphorylation and activation of Akt. Activated Akt then phosphorylates a range of downstream targets, leading to cell growth, proliferation, and survival. A key morphological event downstream of PI3K activation is the formation of CDRs and subsequent macropinocytosis, which can be visualized by the uptake of LYC.
PI3K/Akt Signaling Pathway Leading to Macropinocytosis
Conclusion
Lucifer Yellow Cadaverine remains an indispensable fluorescent probe in the toolkit of cell biologists and neuroscientists. Its well-characterized properties and versatility in labeling, tracing, and permeability studies, coupled with its utility in dissecting complex signaling pathways, ensure its continued relevance in advancing our understanding of fundamental biological processes. This guide provides a comprehensive starting point for researchers looking to incorporate this powerful tool into their experimental repertoire.
